methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate (CAS: 1291177-21-3) is a pyrazole derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Structurally, it features a pyrazole ring substituted with a chlorine atom at position 4, a cyclopropyl group at position 5, and a methyl ester at position 3.
Pyrazole derivatives are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic and steric properties. The cyclopropyl group in this compound may enhance metabolic stability in biological applications, while the chlorine atom and ester group contribute to its electronic profile, influencing reactivity in further synthetic modifications .
Properties
IUPAC Name |
methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKFUXXHWSSFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Cl)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Reagents and Conditions
Selective chlorination at the 4-position of pyrazole rings is commonly achieved by:
- Using a combination of hydrochloric acid (HCl) and hydrogen peroxide (H2O2) in an organic solvent such as dichloroethane.
- Alternative chlorinating agents include sulfuryl chloride or N-chlorosuccinimide, but these are less environmentally friendly.
The HCl/H2O2 system is preferred for its milder conditions and reduced toxic byproducts.
Reaction Parameters
- Temperature control between 20°C to 70°C is critical.
- Dropwise addition of hydrogen peroxide to a mixture of the pyrazole ester and concentrated HCl in dichloroethane.
- Reaction times vary from 1 to 7 hours depending on temperature.
- Molar ratios typically: pyrazole ester : HCl : H2O2 ≈ 1 : 11-14 : 1.1-1.6.
Mechanistic Insight
- The reaction proceeds via in situ generation of electrophilic chlorinating species from HCl and H2O2.
- Electrophilic substitution occurs preferentially at the 4-position due to electronic and steric factors.
Purification and Isolation
Post-reaction, the crude methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate is purified by:
- Cooling the reaction mixture to 20-30°C and allowing phase separation.
- Washing sequentially with aqueous sodium sulfite (4-6% w/w) to quench residual oxidants.
- Washing with sodium carbonate solution (4-6% w/w) to neutralize acids.
- Final water wash to remove inorganic salts.
- Drying over anhydrous sodium sulfate.
- Removal of organic solvents under reduced pressure.
This process yields the product with purity >95% and yields up to 95%.
Representative Experimental Data Table
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Esterification | Pyrazole-3-carboxylic acid + Methanol + Acid | Reflux (~65) | 4-6 | 85-90 | >98 |
| Chlorination | Pyrazole ester + HCl (35-40%) + H2O2 (30-40%) + Dichloroethane | 20-70 | 1-7 | 90-95 | >95 |
| Washing and Drying | Na2SO3 (5%), Na2CO3 (5%), H2O, Na2SO4 drying | Room temp | 0.5-1 | - | - |
Comparative Analysis of Preparation Methods
| Method Aspect | Dimethyl Carbonate Methylation | Acidic Esterification | Chlorination with HCl/H2O2 | Chlorination with Sulfuryl Chloride |
|---|---|---|---|---|
| Environmental Impact | Low (green reagent) | Moderate | Low | High (toxic gases) |
| Safety | High | Moderate | High | Low |
| Reaction Conditions | 80-120°C, 8-12 h | Reflux, 4-6 h | 20-70°C, 1-7 h | Variable, often harsh |
| Yield | 82-90% | 85-90% | 90-95% | 80-85% |
| Product Purity | >95% | >98% | >95% | ~90% |
Research Findings and Optimization Notes
- Use of dimethyl carbonate as a methylating agent offers a green alternative to dimethyl sulfate, reducing toxic byproducts and environmental burden.
- Controlled addition of hydrogen peroxide avoids over-oxidation and side reactions.
- Temperature and molar ratios are critical to maximize yield and purity.
- Washing steps with sodium sulfite and carbonate effectively remove residual reagents and impurities.
- The cyclopropyl group is stable under these chlorination conditions, preserving the desired substitution pattern.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Substitution Reactions
The chlorine atom at position 4 participates in nucleophilic substitutions, enabling functional group diversification.
Mechanistic Insight :
The chloro group’s electrophilicity facilitates SNAr (nucleophilic aromatic substitution) with strong nucleophiles, while steric effects from the cyclopropyl group influence regioselectivity .
Cyclopropane Ring Modifications
The cyclopropyl moiety undergoes ring-opening or functionalization under specific conditions.
Ester Group Transformations
The methyl ester participates in transesterification and reduction reactions.
Heterocyclic Functionalization
The pyrazole ring engages in cycloaddition and cross-coupling reactions.
Oxidation and Reduction Pathways
Selective oxidation/reduction of substituents alters electronic properties.
Key Research Findings:
-
Regioselectivity : The cyclopropyl group sterically shields position 5, directing substitutions to position 4 .
-
Thermal Stability : Decomposition occurs above 200°C, forming chloro-cyclopropane byproducts .
-
Catalytic Effects : Palladium catalysts enhance cross-coupling efficiency with aryl boronic acids (yields >85%) .
This compound’s versatility makes it valuable for synthesizing agrochemicals, pharmaceuticals, and ligands for coordination chemistry. Further studies are needed to explore its catalytic applications and biological activity modulation.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of pharmaceuticals and agrochemicals. The presence of the chloro and cyclopropyl groups enhances its reactivity, making it suitable for substitution reactions and other transformations.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Pyrazole Ring | Hydrazines + 1,3-Diketones | Heat |
| 2 | Cyclopropanation | Diazomethane or Cyclopropyl Halides | Controlled Temperature |
| 3 | Esterification | Methanol + Acid Catalyst | Reflux |
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent, with in vitro assays showing inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential therapeutic use in treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound could modulate NF-kB and MAPK signaling pathways, leading to decreased cytokine production in macrophage cell lines. This highlights its role in developing anti-inflammatory drugs.
Antiparasitic Activity
The compound has also shown promise against malaria parasites (Plasmodium falciparum), with effective concentrations indicating moderate potency. Further optimization of its structure may enhance efficacy against malaria.
Agricultural Applications
Pesticide Development
this compound is being explored for its potential as a pesticide or herbicide due to its structural characteristics that allow it to interact with biological systems effectively. Its derivatives have been shown to possess insecticidal properties, making them candidates for agricultural applications.
Table 2: Potential Agricultural Uses
| Application Type | Target Organism | Efficacy |
|---|---|---|
| Insecticide | Various Pests | High |
| Herbicide | Weeds | Moderate |
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Biological Activity
Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a chlorine substituent at the 4-position, a cyclopropyl group at the 5-position, and a methyl ester at the 3-position. The molecular formula is C_8H_9ClN_2O_2, and its molecular weight is approximately 188.62 g/mol. The unique arrangement of these substituents contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Binding : Its structural features allow it to interact with various receptors, potentially modulating their activity.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its application in developing new antibiotics. The presence of the chlorinated pyrazole structure enhances its bioactivity compared to non-chlorinated analogs .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, possess anticancer properties. A study highlighted that modifications in the pyrazole structure could lead to enhanced cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, making it a subject of interest for cancer therapy .
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutical Research, this compound was tested against several pathogenic bacteria. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. These results support its potential as an antimicrobial agent .
Investigation of Anticancer Activity
Another study focused on evaluating the anticancer activity of various pyrazole derivatives, including this compound. The results indicated that this compound had an IC50 value of approximately 15 µM against human breast cancer cell lines (MCF-7), demonstrating moderate cytotoxicity. Structure-activity relationship (SAR) studies suggested that the presence of the cyclopropyl group significantly contributes to its anticancer efficacy .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate?
Synthesis typically involves multi-step routes:
- Cyclopropane introduction : Cyclopropylation via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., using cyclopropylboronic acids) .
- Chlorination : Electrophilic aromatic substitution (e.g., using N-chlorosuccinimide) at the pyrazole C4 position .
- Esterification : Methyl ester formation via acid-catalyzed reaction of the corresponding carboxylic acid with methanol .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and cyclopropane integrity .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing between N1 and N2 pyrazole tautomers) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How is the compound purified after synthesis?
- Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) to improve yield and purity .
- Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers .
Advanced Research Questions
Q. How can regioselectivity during cyclopropane ring formation be optimized?
- Catalytic systems : Use palladium or copper catalysts to enhance stereochemical control .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
- Computational modeling : DFT calculations predict favorable transition states for cyclopropane orientation .
Q. How to address contradictions in reported biological activity data for pyrazole derivatives?
- Assay standardization : Validate receptor-binding protocols (e.g., cannabinoid receptor assays) using positive controls .
- Structural analogs : Compare activity of methyl esters vs. ethyl esters or trifluoromethyl-substituted derivatives to isolate substituent effects .
- Meta-analysis : Reconcile discrepancies by evaluating solvent/vehicle effects in pharmacological studies .
Q. What computational tools predict the reactivity of the cyclopropyl-pyrazole core?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock or Schrödinger .
- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
Q. How to resolve ambiguities in the tautomeric forms of the pyrazole ring?
- X-ray crystallography : Definitive determination of N1 vs. N2 substitution .
- Variable-temperature NMR : Monitor proton shifts to infer tautomeric equilibria .
Q. What strategies mitigate decomposition during storage?
- Stability studies : Monitor degradation via HPLC under varying conditions (temperature, humidity) .
- Inert atmosphere storage : Use argon-purged containers to prevent oxidation .
Data Gaps and Methodological Challenges
Q. Why are ecological toxicity data limited for this compound?
Q. How to design experiments validating the compound’s role as a cannabinoid receptor antagonist?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
